molecular formula C9H12O3 B1584894 2,6-Dimethoxy-4-methylphenol CAS No. 6638-05-7

2,6-Dimethoxy-4-methylphenol

Cat. No. B1584894
CAS RN: 6638-05-7
M. Wt: 168.19 g/mol
InChI Key: ZFBNNSOJNZBLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-4-methylphenol, also known as 4-methylsyringol, is a chemical compound with the molecular formula C9H12O3 . It is used as a flavor and fragrance agent . It has been found in various food products such as dried bonito, smoked pork belly, smoked sausage, natural smoke flavor, cured and uncured pork, beer, cuttlefish, and smoked fish .


Synthesis Analysis

The synthesis of 2,6-Dimethoxy-4-methylphenol has been evaluated by FTIR analysis . A typical procedure for its synthesis involves the use of methanol, methyl formate, and copper (I) chloride at 115°C for 2 hours .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxy-4-methylphenol can be represented as CH3C6H2(OCH3)2OH . It is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,6-Dimethoxy-4-methylphenol has a molecular weight of 168.19 and a density of 1.105±0.06 g/cm3 . It has a melting point of 37-42°C and a boiling point of 145-146°C at 14mm Hg . It is slightly soluble in water .

Scientific Research Applications

Antioxidant Properties and Applications

2,6-Dimethoxy-4-methylphenol (2,6-DMP) is recognized for its significant antioxidant properties. A study by Bouftira, Abdelly, & Sfar (2007) identified this compound in the leaf extract of the plant Mesembryanthemum crystallinum, noting its high level of antioxidant activity. This discovery suggests potential applications in food, cosmetics, and pharmaceuticals due to its natural antioxidant capability.

Enzymatic Modification for Enhanced Antioxidant Capacity

The enzymatic modification of 2,6-DMP has been explored to improve its antioxidant effectiveness. Adelakun et al. (2012) investigated the laccase-mediated oxidation of 2,6-DMP, resulting in compounds with higher antioxidant capacity than the original substrate. This research indicates potential for developing enhanced bioactive compounds from 2,6-DMP.

Application in Biomass Analysis

2,6-DMP has been used as a proxy in the study of terrestrial biomass and chemical changes in lignin. Vane & Abbott (1999) conducted a study on the closed system pyrolysis of 2,6-DMP, demonstrating its utility in understanding the thermal alteration of plant-based materials.

Investigation in Thermochemical Properties

The compound has been a subject of research in the field of thermochemical studies. Miranda, Silva, & Liebman (2015) used density functional theory to study the gas-phase thermochemical properties of 2,6-DMP among other phenolic compounds, highlighting its relevance in understanding the energetics of phenolic antioxidants.

Catalysis and Chemical Reactions

2,6-DMP has been involved in studies related to catalysis and chemical reactions. For instance, Baksi et al. (2007) explored the C-C bond activation of 2,6-DMP derivatives mediated by rhodium, indicating its potential in complex organic synthesis and catalysis.

Biochemical and Toxicological Implications

The compound's role in the formation of free radicals and its implications in biochemistry and toxicology have been studied. Valoti et al. (1989) investigated the peroxidase oxidation of 2,6-DMP and related compounds, shedding light on its biochemical behavior and potential toxicological effects.

Safety And Hazards

2,6-Dimethoxy-4-methylphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from oxidizing agents .

properties

IUPAC Name

2,6-dimethoxy-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBNNSOJNZBLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216599
Record name 4-Methyl-2,6-dimethoxyphenol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pale yellow semi-solid, phenolic medicinal odour
Record name 2,6-Dimethoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029680
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Methyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

145.00 to 146.00 °C. @ 14.00 mm Hg
Record name 2,6-Dimethoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in fat, moderately soluble (in ethanol)
Record name 4-Methyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,6-Dimethoxy-4-methylphenol

CAS RN

6638-05-7
Record name 4-Methylsyringol
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Record name 4-Methyl-2,6-dimethoxyphenol
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Record name 6638-05-7
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Record name 4-Methyl-2,6-dimethoxyphenol
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Record name 2,6-dimethoxy-p-cresol
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Record name 4-METHYL-2,6-DIMETHOXYPHENOL
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Record name 2,6-Dimethoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

36 °C
Record name 2,6-Dimethoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

310 g of 2,6-dimethoxyphenol, 300 g of 38 wt% formalin, and 810 g of 10% wt% aqueous sodium hydroxide were reacted for 60 hours at 25° C. under a pressure of 0 kg/cm2 -G, the reaction mixture was and then neutralized with sulfuric acid, to obtain 80 g of 2,6-dimethoxy-4-(hydroxymethyl)phenol. (Yield: 22 mol%) 25 g of the obtained 2,6-dimethoxy-4-(hydroxymethyl)phenol was reacted in 320 ml of methanol in the presence of 0.375 wt% of platinum-alumina catalyst and hydrogen for 4 hours at 200° C. at 199 kg/cm2 -G, and 15 g of 2,6-dimethoxy-4-methylphenol was obtained. (Yield: 66 mol%) The yield on the basis of the amount of the raw material was 15 mol%.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The second step in the synthesis of E3330 is the most problematic, where the Ullmann-type methanolysis of 2,3,6-tribromo-4-methylphenol (5) results in multiple reduction byproducts that are not disclosed in the literature.13,14 The optimized Ullmann conditions in our hands result in a mixture of 4-methyl-2,3,6-trimethoxyphenol (11, 75-85%), 2,6-dimethoxy-4-methylphenol (12, 10-15%), and 2,5-dimethoxy-4-methylphenol (13, 5-10%). (Scheme 2) The resulting phenols are alkylated to generate 2,3,4,5-tetramethoxytoluene (6) and the two trimethoxytoluenes (14 and 15). The isolated yield is considerably lower than the observed conversion by NMR, and removal of the two reaction sideproducts is necessary because both lead to E3330 derivatives missing crucial methoxy substituents.
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Synthesis routes and methods IV

Procedure details

According to Liebigs Annalen der Chemie 1976, Issue 7/8, page 1445, in a similar manner syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is hydrogenated in the presence of 10% palladium on activated carbon, also in glacial acetic acid, to give 4-hydroxy-3,5-dimethoxytoluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethoxy-4-methylphenol
Reactant of Route 2
2,6-Dimethoxy-4-methylphenol
Reactant of Route 3
2,6-Dimethoxy-4-methylphenol
Reactant of Route 4
2,6-Dimethoxy-4-methylphenol
Reactant of Route 5
Reactant of Route 5
2,6-Dimethoxy-4-methylphenol
Reactant of Route 6
2,6-Dimethoxy-4-methylphenol

Citations

For This Compound
309
Citations
H Yamauchi, M Doi - Bioscience, biotechnology, and …, 1997 - academic.oup.com
Eleven strains of Aspergillus species, isolated from Katsuobushi (dried bonito), were grown in a liquid medium containing 2,6-dimethoxy-4-methylphenol, to examine the possibility of …
Number of citations: 16 academic.oup.com
S Li, K Lundquist, U Westermark - Nordic Pulp & Paper Research …, 2000 - degruyter.com
The degradation of model compounds of the syringylglycerol β-syringyl ether type [2-(2, 6-dimethoxyphenoxy)-1-(4-hydroxy-3, 5-dimethoxyphenyl)-1, 3-propanediol and 2-(2, 6-…
Number of citations: 10 www.degruyter.com
AO Lustre, P Issenberg - Journal of Agricultural and Food …, 1969 - ACS Publications
Thirty-one compounds in the phenolicfraction of mixed hardwood smoke were separated by gas chromatography on a variety of columns. They were identified by comparison of their …
Number of citations: 56 pubs.acs.org
CZ Olsen - Acta Alimentaria Polonica, 1977 - agro.icm.edu.pl
Fig. 1. GLC fingerprint of the phenol fraction of smoke flavouring “seansmoke”; 1—2-methoxyphenol, 2—phenol, 3—phenol, 4—-2-methylphenol, 5—2-methoxy--4-ethylphenol, 6—3-…
Number of citations: 13 agro.icm.edu.pl
Y Hajime - Bioscience, Biotechnology, and Biochemistry, 1997 - cir.nii.ac.jp
Eleven strains of Aspergillus species, isolated from Katsuobushi (dried bonito), were grown in a liquid medium containing 2, 6-dimethoxy-4-methylphenol, to examine the possibility of …
Number of citations: 0 cir.nii.ac.jp
CJ Smith, TA Perfetti, MJ Morton… - Toxicological …, 2002 - academic.oup.com
Cigarette mainstream smoke (MS) contains a number of structurally diverse substituted phenols. Recent quantitative structure activity relationship (QSAR) studies on phenols show that …
Number of citations: 90 academic.oup.com
F Topak, MK Akalin - BioResources, 2023 - search.ebscohost.com
The pyrolysis of medlar seeds was performed at 350, 450, 550, and 650 C with and without K 2 CO 3 , MgO, and expanded perlite (10 wt%). The maximum dichloromethane extract yield …
Number of citations: 1 search.ebscohost.com
M Remko, J POLČ1N - Chem. zvesti, 1976 - researchgate.net
The intramolecular hydrogen bond of the О—H... OCH3 type in 2-methoxyphenol (guaiacol/) and its derivatives 2-methoxy-4-methylphenol (//), 3-methoxy-4-hydroxybenzyl alcohol (…
Number of citations: 20 www.researchgate.net
L LIN - Chinese Traditional and Herbal Drugs, 2019 - pesquisa.bvsalud.org
Objective: To establish the GC fingerprint of Honghe Fujie Lotion (HFL) and determine the content of nine constituents. Methods: The analysis of HFL was performed on a column of DB-…
Number of citations: 0 pesquisa.bvsalud.org
MS Miranda, JCGE da Silva, JF Liebman - The Journal of Chemical …, 2015 - Elsevier
The study of the energetics of phenolic compounds has a considerable practical interest since this family of compounds includes numerous synthetic and naturally occurring antioxidants…
Number of citations: 9 www.sciencedirect.com

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